[(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol
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Overview
Description
“[(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol” is a chemical compound with the molecular formula C10H14O . It has an average mass of 150.218 Da and a monoisotopic mass of 150.104462 Da .
Synthesis Analysis
This compound is used for copper-free click chemistry . It is also known by the synonyms (1α,8α,9β)-Bicyclo[6.1.0]non-4-yne-9-methanol, endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne, and BCN-OH .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string [H][C@@]12C@@([H])CCC#CCC1 . This string is a line notation for encoding molecular structures and is widely used by chemical information systems .Physical And Chemical Properties Analysis
The compound is a powder with a carbon content of 79.96% and a hydrogen content of 9.39% . It is used as a linker in click chemistry reactions . The compound should be stored at a temperature of -20°C .Scientific Research Applications
Methanol in Fixation Techniques
Methanol is utilized in fixation techniques to preserve the structural integrity of biological specimens. The methacarn solution, a methanol-based fixative, enhances the shrinkage temperature of collagen significantly more than ethanol, indicating its superior preservation capabilities for tissues to be embedded in paraffin. Methacarn-fixed sections show little to no shrinkage and compare well with material fixed in Carnoy's or Zenker's fluid, demonstrating methanol's effectiveness in preserving helical proteins in myofibrils and collagen (Puchtler et al., 1970).
Methanol as a Clean-Burning Fuel
Methanol serves as a potential oxygenated fuel for internal combustion engines, highlighting its clean-burning properties with extremely low emissions. The study by Pandey (2022) explores methanol's application as a fuel, showing that up to 95% of diesel can be replaced by methanol through fumigation and blending in conventional compression ignition engines, presenting a viable alternative for reducing emissions and enhancing fuel efficiency (Pandey, 2022).
Methanol in Hydrogen Production
Methanol is explored as a liquid hydrogen carrier, capable of producing high purity hydrogen, essential for fuel cell technologies and the development of a hydrogen economy. The review by García et al. (2021) discusses methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition as main pathways for hydrogen production, highlighting the advancements in catalyst development and reactor technology for efficient hydrogen generation from methanol (García et al., 2021).
Methanol as an Indicator for Transformer Insulation Degradation
Methanol has been identified as a chemical marker for assessing the condition of solid insulation in power transformers. Its detection in transformer oil provides valuable insights into the degradation of cellulosic solid insulation, aiding in the maintenance and longevity of power transformers (Jalbert et al., 2019).
Methanol in Fuel Cell Technology
The direct methanol fuel cell (DMFC) technology benefits from methanol's properties as a liquid fuel, addressing the major limitation of methanol crossover from the anode to the cathode. Research focuses on overcoming this barrier and developing more methanol-impermeable polymer electrolytes, paving the way for methanol's application in alternative energy sources (Heinzel & Barragán, 1999).
Mechanism of Action
Target of Action
The primary target of [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol is the lysine residue of proteins . This compound is used to functionalize the primary amines of the lysine residue .
Mode of Action
This compound interacts with its targets through a process known as strain-promoted copper-free azide-alkyne cycloaddition reactions . This reaction allows for the functionalization of the lysine residues of proteins .
Biochemical Pathways
The biochemical pathway affected by this compound involves the functionalization of proteins. This process is crucial for the development of responsive HA-based hydrogels with tunable properties .
Pharmacokinetics
The ADME properties of [(1R,8S,9R)-bicyclo[61Given its molecular weight of 15022 , it is likely to have good bioavailability
Result of Action
The result of the action of this compound is the creation of bioorthogonal labels on proteins . This allows for the three-dimensional imaging of living cells .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, it is stored at a temperature of -20°C to maintain its stability .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium amide", "Acetylene", "Methanol" ], "Reaction": [ "Step 1: Cyclohexene is reacted with bromine to form 1,2-dibromocyclohexane.", "Step 2: 1,2-dibromocyclohexane is treated with sodium amide to form 1-bromo-1-cyclohexene.", "Step 3: 1-bromo-1-cyclohexene is reacted with acetylene in the presence of a palladium catalyst to form [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]ene.", "Step 4: [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]ene is then reduced with methanol in the presence of a palladium catalyst to form the desired product, [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol." ] } | |
CAS RN |
1263291-41-3 |
Molecular Formula |
C10H14O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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